5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Description
The compound 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide features a pyrimidine core substituted at three critical positions (Figure 1):
- Position 5: A chlorine atom, enhancing electrophilicity and influencing binding interactions.
- Position 2: A sulfanyl group linked to a 4-methylbenzyl moiety, contributing steric bulk and modulating lipophilicity.
Below, we compare this compound with structurally related analogs to elucidate structure-activity relationships (SARs) and physicochemical properties.
Properties
Molecular Formula |
C20H15ClF3N3OS |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-12-6-8-13(9-7-12)11-29-19-25-10-15(21)17(27-19)18(28)26-16-5-3-2-4-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
ZOUHIIZQEMHXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with appropriate reagents to introduce the sulfanyl and carboxamide groups . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), RT, 6 hrs | 5-chloro-2-[(4-methylbenzyl)sulfinyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | 65–78% |
| Sulfone formation | mCPBA (1.2 eq), DCM, 0°C → RT | 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | 82–90% |
The trifluoromethylphenyl group remains inert under these conditions, while the pyrimidine ring’s electron-deficient nature directs regioselectivity.
Nucleophilic Substitution
The chlorine atom at position 5 participates in SNAr reactions with amines, thiols, or alkoxides:
| Nucleophile | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hrs | 5-piperidino-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | Exclusive C5 substitution due to ring activation by carboxamide |
| Thiophenol | K₂CO₃, DMSO, 60°C | 5-phenylthio-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | Competing sulfanyl group oxidation minimized at lower temps |
Reduction Reactions
Catalytic hydrogenation selectively reduces the sulfanyl group:
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | EtOH, RT, 3 hrs | 5-chloro-2-[(4-methylbenzyl)thio]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | Sulfur reduction without pyrimidine ring hydrogenation |
Hydrolysis and Stability
The carboxamide group resists hydrolysis under acidic/basic conditions (pH 2–12, 24 hrs), but prolonged heating (>100°C) in concentrated HCl induces decarboxylation:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hrs | 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylic acid | 45% |
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings at position 6 (unsubstituted in this compound):
Mechanistic Insights from Structural Analogs
-
Electron-withdrawing effects : The trifluoromethylphenyl group enhances the pyrimidine ring’s electrophilicity, facilitating nucleophilic attacks at C5 and C6 .
-
Steric effects : The 4-methylbenzyl moiety hinders reactions at the adjacent sulfur atom unless strong oxidants are used.
-
Thermal stability : Decomposition occurs above 200°C, primarily via cleavage of the sulfanyl–benzyl bond.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = most reactive) | Key Influencing Factors |
|---|---|---|
| Sulfanyl (-S-) | 1 | Susceptible to oxidation/nucleophilic substitution |
| Chlorine (C5) | 2 | Activated by adjacent carboxamide |
| Pyrimidine C6 | 3 | Requires Pd catalysis for functionalization |
| Carboxamide | 4 | Stable except under extreme hydrolysis |
Scientific Research Applications
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Variation in Sulfanyl Substituents
Modifications to the sulfanyl group at position 2 significantly alter steric and electronic properties:
*Calculated based on structural formula.
†From and ; ‡From ; §From .
Key Observations :
Variation in Carboxamide-Linked Aromatic Groups
The 2-(trifluoromethyl)phenyl group in the target compound contrasts with other aromatic systems:
Key Observations :
Other Structural Modifications
- Core Heterocycle Changes : Compounds like LDK378 () replace the carboxamide with a diamine group, demonstrating that pyrimidine-based scaffolds tolerate diverse functionalizations for selective kinase inhibition .
- Crystal Packing Effects : Substituents such as methoxy groups () influence molecular conformation via intramolecular hydrogen bonding, which could affect bioavailability .
Biological Activity
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The incorporation of various functional groups, such as the trifluoromethyl and sulfanyl moieties, enhances its interaction with biological targets, making it a subject of interest in drug development.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a carboxamide group, a chlorinated phenyl ring, and a sulfanyl group, which contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activity. For instance, studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of specific enzymes involved in cancer progression. For example, derivatives with similar configurations have been shown to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for DNA synthesis in rapidly dividing cells . The sulfanyl group may also play a role in modulating enzyme activity by forming reversible covalent interactions.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Enzyme inhibition | Targeting DNA synthesis |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- In vitro Studies : A study focused on the anticancer effects of pyrimidine derivatives demonstrated significant inhibition of cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values indicating effective potency at low concentrations .
- Synergistic Effects : Another study explored the synergistic effects of combining this compound with existing chemotherapeutics. Results indicated enhanced efficacy when used in conjunction with agents like doxorubicin, suggesting potential for combination therapy .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrimidine ring formation, sulfanyl group introduction, and amide coupling. Key steps:
- Pyrimidine core synthesis : Use chlorinated pyrimidine intermediates (e.g., 5-chloro-2-mercaptopyrimidine derivatives) as starting materials .
- Sulfanyl group coupling : Optimize nucleophilic substitution conditions (e.g., base selection, solvent polarity) to attach the 4-methylbenzyl group to the pyrimidine ring .
- Amide bond formation : Employ coupling agents like EDCI/HOBt or DCC for the reaction between the pyrimidine carboxylic acid and 2-(trifluoromethyl)aniline. Monitor reaction progress via TLC and purify via column chromatography .
- Yield Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation, and control temperature (e.g., 0–5°C for sensitive steps). Solvent selection (e.g., DMF for polar intermediates) can enhance solubility and reaction efficiency .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and amide linkage (NH resonance at δ ~8–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 454.08 for C₂₁H₁₆ClF₃N₃OS) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds influencing stability) .
Q. Which analytical methods are suitable for purity assessment and quantification?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA for peak sharpness .
- LC-MS : Combines separation with mass detection to identify impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfanyl (e.g., 4-fluorobenzyl) or trifluoromethyl groups (e.g., CF₂H) to assess steric/electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., ALK kinase for cancer targets) or cellular models (e.g., apoptosis in tumor lines). IC₅₀ values and selectivity indices are calculated .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., ALK or EGFR kinases) .
Q. What in vivo models are appropriate for preclinical efficacy testing, and how should dosing regimens be optimized?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice implanted with ALK-positive cancer cells (e.g., NCI-H2228 for NSCLC). Administer compound orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
- Pharmacokinetics (PK) : Conduct plasma exposure studies (Cmax, AUC) and tissue distribution analysis. Adjust dosing frequency based on half-life (e.g., bid vs. qd) .
- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .
Q. How should researchers address contradictions in solubility and stability data across different studies?
- Methodological Answer :
- Solubility Testing : Compare results in buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400). Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Use HPLC to track degradation products (e.g., hydrolyzed amide bonds) .
- Crystallography : Resolve crystal structures to identify hydration states or conformational isomers affecting stability .
Q. What strategies can identify the primary biological target(s) of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin and screen cell lysates for binding proteins .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in sensitive cell lines to identify essential genes for compound activity .
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in drug-treated vs. untreated cells to pinpoint target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
